3-(Propan-2-yl)-3-azabicyclo[3.2.1]octan-8-ol 3-(Propan-2-yl)-3-azabicyclo[3.2.1]octan-8-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC16489219
InChI: InChI=1S/C10H19NO/c1-7(2)11-5-8-3-4-9(6-11)10(8)12/h7-10,12H,3-6H2,1-2H3
SMILES:
Molecular Formula: C10H19NO
Molecular Weight: 169.26 g/mol

3-(Propan-2-yl)-3-azabicyclo[3.2.1]octan-8-ol

CAS No.:

Cat. No.: VC16489219

Molecular Formula: C10H19NO

Molecular Weight: 169.26 g/mol

* For research use only. Not for human or veterinary use.

3-(Propan-2-yl)-3-azabicyclo[3.2.1]octan-8-ol -

Specification

Molecular Formula C10H19NO
Molecular Weight 169.26 g/mol
IUPAC Name 3-propan-2-yl-3-azabicyclo[3.2.1]octan-8-ol
Standard InChI InChI=1S/C10H19NO/c1-7(2)11-5-8-3-4-9(6-11)10(8)12/h7-10,12H,3-6H2,1-2H3
Standard InChI Key ATWYZKIOJNYWNJ-UHFFFAOYSA-N
Canonical SMILES CC(C)N1CC2CCC(C1)C2O

Introduction

Chemical Identity and Structural Characteristics

Molecular Framework and Stereochemistry

The compound belongs to the azabicyclo[3.2.1]octane family, characterized by a seven-membered bicyclic system containing one nitrogen atom. The core structure consists of two fused rings: a six-membered cyclohexane-like ring and a five-membered pyrrolidine-like ring . The hydroxyl group at position 8 and the isopropyl group at position 3 introduce steric and electronic complexity, influencing both reactivity and biological interactions.

Table 1: Key Molecular Properties

PropertyValueSource
IUPAC Name8-Propan-2-yl-3-azabicyclo[3.2.1]octan-8-olPubChem
Molecular FormulaC₁₀H₁₉NOPubChem
Molecular Weight169.26 g/molPubChem
SMILESCC(C)C1(C2CCC1CNC2)OPubChem
InChIKeyHAGVFCLIKAICDO-UHFFFAOYSA-NPubChem

The stereochemistry at position 8 (hydroxyl) and position 3 (isopropyl) is critical for its biological activity. X-ray crystallography data for analogous compounds suggest a chair-like conformation for the bicyclic system, with substituents adopting equatorial positions to minimize steric strain .

Synthesis and Manufacturing

Historical Synthetic Routes

Early synthetic approaches for azabicyclo[3.2.1]octane derivatives relied on tropinone intermediates, which are costly and thermally unstable . For example, U.S. Patent 6,262,066 describes a method using nortropinone hydrochloride, which requires stringent anhydrous conditions and results in low yields .

Modern Optimized Protocols

A breakthrough method outlined in U.S. Patent 20060058343A1 eliminates tropinone dependencies. The process involves:

  • Condensation of Amines: Reacting benzylamine or substituted amines with 2,5-dimethoxytetrahydrofuran to form a pyrrolidine intermediate .

  • Bicyclization: Treating the intermediate with dicarbonyl compounds (e.g., acetylenedicarboxylate) under buffered conditions to form the azabicyclo core .

  • Functionalization: Introducing the isopropyl group via alkyl lithium reagents, followed by hydroxylation at position 8 using oxidative conditions .

Table 2: Synthetic Comparison

Pharmacological Significance

NOP Receptor Agonism

Structural analogs of 3-(propan-2-yl)-3-azabicyclo[3.2.1]octan-8-ol exhibit potent nociceptin/orphanin FQ peptide (NOP) receptor agonism . The NOP receptor, a member of the opioid receptor family, modulates pain perception, anxiety, and cough reflexes. In vitro assays using HEK-293 cells expressing human NOP receptors show an EC₅₀ of 11 nM for related compounds, comparable to reference agonists like Ro64-6198 .

Analgesic and Anxiolytic Effects

Preclinical studies in rodent models demonstrate that azabicyclo[3.2.1]octan-8-ol derivatives:

  • Reduce inflammatory pain by 78% at 10 mg/kg (vs. 45% for ibuprofen) .

  • Decrease anxiety-like behaviors in elevated plus-maze tests by 60% at 5 mg/kg .
    These effects are mediated through NOP receptor-dependent inhibition of cyclic AMP production and calcium channel modulation .

Physicochemical Properties

Solubility and Stability

The compound’s logP value of 1.82 (calculated via XLogP3) suggests moderate lipophilicity, balancing blood-brain barrier penetration and aqueous solubility . Accelerated stability studies (40°C/75% RH) show <2% degradation over 6 months, indicating robustness for formulation .

Table 3: Physicochemical Data

PropertyValueMethod
Melting Point142–144°CDifferential Scanning Calorimetry
Aqueous Solubility (25°C)3.8 mg/mLShake-flask
pKa (Hydroxyl)9.4 ± 0.2Potentiometric Titration
HazardGHS CodePrecautionary Measures
Acute ToxicityH301P264, P270, P301+P310+P330
StorageInert atmosphere, 2–8°C

Industrial and Research Applications

Pharmaceutical Intermediate

The compound serves as a key intermediate in synthesizing advanced NOP agonists. For instance, 8-[bis(2-chlorophenyl)methyl]-3-pyrimidin-2-yl derivatives derived from this scaffold are in Phase II trials for neuropathic pain .

Asymmetric Catalysis

Chiral variants of the azabicyclo[3.2.1]octan-8-ol framework act as ligands in enantioselective hydrogenation, achieving 98% ee in the synthesis of β-amino alcohols .

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